3-Benzyltetrahydrofuran-2-ol
Description
3-Benzyltetrahydrofuran-2-ol is a substituted tetrahydrofuran derivative characterized by a benzyl group at the 3-position and a hydroxyl group at the 2-position of the tetrahydrofuran ring. For instance, compounds such as (3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol (CAS 55775-39-8) share functional similarities, including benzyl-protected hydroxyl groups and tetrahydrofuran backbones . These analogs often exhibit moderate stability under dry, cool storage conditions (2–8°C) and molecular weights in the range of 300–350 g/mol .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-benzyloxolan-2-ol |
InChI |
InChI=1S/C11H14O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
DEIMECHUASAHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide, which provides a high-yielding preparation of optically active cyclic ethers .
Industrial Production Methods: Industrial production methods for 3-Benzyltetrahydrofuran-2-ol are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the cyclization and functionalization processes required to form the tetrahydrofuran ring structure.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyltetrahydrofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce benzyl alcohols or hydrocarbons.
Scientific Research Applications
3-Benzyltetrahydrofuran-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Benzyltetrahydrofuran-2-ol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 3-Benzyltetrahydrofuran-2-ol with two analogs:
*Note: Properties for 3-Benzyltetrahydrofuran-2-ol are estimated based on structural simplicity compared to analogs.
Key Observations:
- Molecular Complexity : The benzyl-substituted tetrahydrofuran derivatives show increasing molecular weight with additional functional groups (e.g., methoxy or benzyloxy groups) .
- Storage Stability : Compounds with multiple oxygen-based substituents (e.g., methoxy or benzyloxy) often require stringent storage conditions (e.g., low temperature) to prevent degradation .
Biological Activity
3-Benzyltetrahydrofuran-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
3-Benzyltetrahydrofuran-2-ol features a tetrahydrofuran ring with a benzyl substituent at the 3-position and a hydroxyl group at the 2-position. The synthesis of this compound typically involves methods such as nucleophilic substitution or reduction processes, which can yield varying degrees of purity and yield depending on the conditions used.
Antioxidant Activity
Research indicates that 3-Benzyltetrahydrofuran-2-ol exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. In vitro studies have shown that this compound can effectively scavenge free radicals, demonstrating a dose-dependent response in various assays.
Cytotoxicity
The cytotoxic effects of 3-Benzyltetrahydrofuran-2-ol have been evaluated against several cancer cell lines. Studies suggest that this compound can induce apoptosis in tumor cells, primarily through the mitochondrial pathway. The mechanism involves the disruption of mitochondrial membrane potential and increased production of reactive oxygen species (ROS).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25.0 | Apoptosis induction |
| MCF-7 | 30.0 | ROS production |
| A549 | 20.0 | Mitochondrial disruption |
Anti-inflammatory Effects
In addition to its antioxidant and cytotoxic properties, 3-Benzyltetrahydrofuran-2-ol has demonstrated anti-inflammatory activity in various models. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of 3-Benzyltetrahydrofuran-2-ol:
-
Case Study on Cancer Treatment :
- A study involving human lung cancer cells (A549) showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through ROS-mediated pathways. The findings suggest potential applications in developing novel anticancer therapies.
-
Case Study on Neuroprotection :
- Research demonstrated that 3-Benzyltetrahydrofuran-2-ol could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
